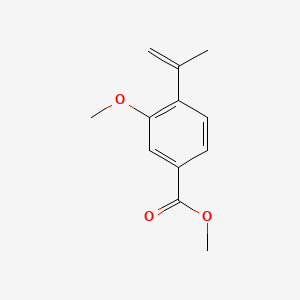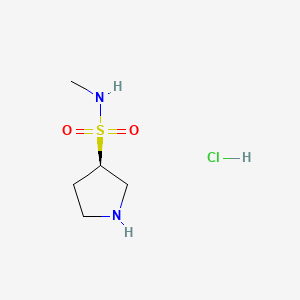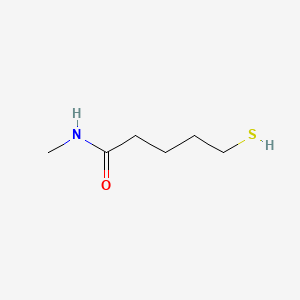
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is an organic boron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a 7-fluoro-2-methyl-2H-indazole moiety. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid typically involves the following steps:
Protonation of Indazole: The starting material, indazole, undergoes protonation to form an intermediate.
Formation of Aromatic Alkyne: The intermediate reacts to form an aromatic alkyne.
Catalytic Borylation: The aromatic alkyne undergoes a catalytic borylation reaction with boronic acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Applications De Recherche Scientifique
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in coupling reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Similar in structure but contains a benzodioxole moiety instead of an indazole.
7-Methyl-1H-indazole-5-boronic acid: Similar in structure but lacks the fluorine atom.
Uniqueness
(7-fluoro-2-methyl-2H-indazol-5-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group, which imparts specific reactivity and properties that are valuable in organic synthesis and potential therapeutic applications .
Propriétés
Formule moléculaire |
C8H8BFN2O2 |
|---|---|
Poids moléculaire |
193.97 g/mol |
Nom IUPAC |
(7-fluoro-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H8BFN2O2/c1-12-4-5-2-6(9(13)14)3-7(10)8(5)11-12/h2-4,13-14H,1H3 |
Clé InChI |
JBICXDMHXULVES-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=CN(N=C2C(=C1)F)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)





![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)



